

Application Notes and Protocols for the Synthesis of the YB-0158 Prodrug

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Compound of Interest		
Compound Name:	YB-0158	
Cat. No.:	B15545176	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

YB-0158 is a novel, reverse-turn peptidomimetic small molecule identified as a potent and selective inhibitor of the RNA-binding protein Sam68. It has demonstrated significant anticancer stem cell (CSC) activity, particularly in the context of colorectal cancer. **YB-0158** functions by disrupting the interaction between Sam68 and Src, leading to the inhibition of the Wnt/β-catenin signaling pathway, a critical driver of CSC self-renewal and tumorigenesis.[1] The structure of **YB-0158** incorporates a hydrolyzable phosphate moiety, classifying it as a putative prodrug designed to enhance cellular permeability and bioavailability.[1]

These application notes provide a detailed protocol for the chemical synthesis of the **YB-0158** prodrug, based on available scientific literature. Additionally, we present relevant quantitative data and a visualization of its mechanism of action to support researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

Data Presentation

The following table summarizes the key quantitative data reported for **YB-0158**, providing a concise overview of its biological activity.



Parameter	Cell Line	Value	Reference
EC50 (Growth Inhibition)	t-hESCs	~0.1 μM	[1]
HT29 (CRC)	~0.5 μM	[1]	_
MC38	1.64 μΜ	[2]	
Apoptosis Induction	CRC cells	Significant at 0.2 μM and 0.5 μM (48 hours)	[2]
Solubility	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (3.55 mM)	[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (3.55 mM)	[2]	
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (3.55 mM)	[2]	

Experimental Protocols Synthesis of YB-0158 Prodrug

The synthesis of **YB-0158**, a peptidomimetic molecule, involves a multi-step process that is characteristic of complex small molecule synthesis. While the specific, step-by-step reaction conditions and purification methods for **YB-0158** have not been publicly disclosed in extensive detail, the primary publication describing this molecule indicates that it was prepared via small molecule synthesis.[1] The following represents a generalized, plausible synthetic protocol based on the known structure of **YB-0158** and common organic synthesis techniques for analogous compounds. This protocol is intended for informational purposes for qualified researchers and may require optimization.

Materials:

 Starting materials and reagents for the synthesis of the core scaffold (specific precursors not publicly available)

Methodological & Application





- 1H-indazole
- Phosphorylating agent (e.g., POCl₃ or a phosphoramidite reagent)
- Appropriate protecting groups and deprotection reagents
- Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN))
- Purification media (e.g., Silica gel for column chromatography)
- Analytical instruments (e.g., NMR, LC-MS)

Procedure:

- Synthesis of the Core Scaffold: The initial phase involves the synthesis of the central
 peptidomimetic scaffold. This is likely a multi-step process involving standard organic
 chemistry reactions such as amide bond formation, alkylations, and cyclizations to create the
 rigidified reverse-turn structure.
- Introduction of the 1H-indazole Moiety: The 1H-indazole group, which is crucial for binding to
 the Sam68 protein, is coupled to the core scaffold.[1] This can be achieved through a
 nucleophilic substitution or a cross-coupling reaction, depending on the functional groups
 present on the core scaffold.
- Phosphorylation: The final step to generate the prodrug form is the introduction of the
 phosphate group. This is typically accomplished by reacting the hydroxyl group on the
 precursor molecule with a suitable phosphorylating agent. The reaction is performed under
 anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
- Deprotection (if necessary): If any protecting groups were used during the synthesis to mask reactive functional groups, a final deprotection step is required to yield the active YB-0158 prodrug.
- Purification and Characterization: The final product is purified using techniques such as flash column chromatography or preparative HPLC. The identity and purity of YB-0158 are then confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).



Visualizations Logical Workflow for YB-0158 Synthesis

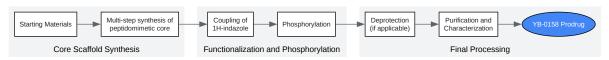


Figure 1: Generalized Synthetic Workflow for YB-0158

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Caption: A diagram illustrating the key stages in the proposed synthesis of the **YB-0158** prodrug.

Signaling Pathway of YB-0158 Action



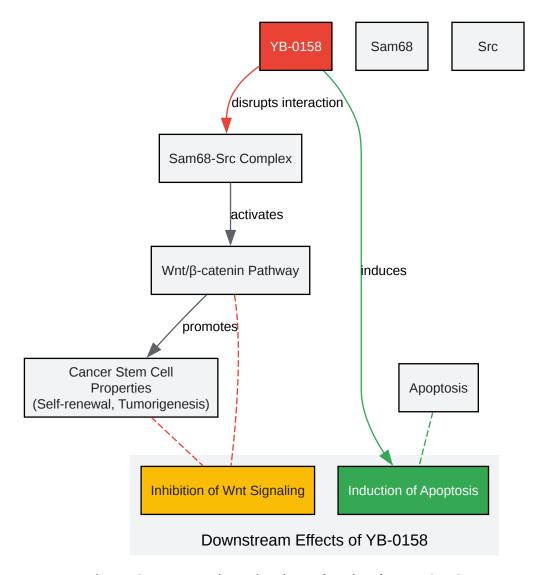


Figure 2: Proposed Mechanism of Action for YB-0158

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Caption: A diagram showing how **YB-0158** disrupts the Sam68-Src interaction to inhibit the Wnt pathway.

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References







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